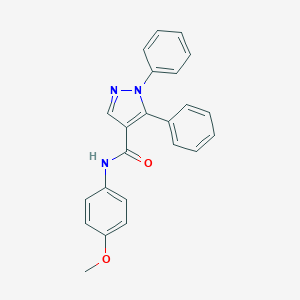
N-(4-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, commonly known as MPDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPDC is a pyrazole-based compound that has been synthesized using different methods and has shown promising results in scientific research.
作用机制
The mechanism of action of MPDC is not fully understood, but studies have shown that it can interact with various cellular targets. MPDC has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. MPDC has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
MPDC has shown various biochemical and physiological effects in scientific research studies. In cancer cells, MPDC has been shown to induce apoptosis, leading to cell death. MPDC has also been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation. Additionally, MPDC has been shown to exhibit antimicrobial activity against various bacterial strains.
实验室实验的优点和局限性
MPDC has several advantages for lab experiments, including its high purity and yield. MPDC is also relatively easy to synthesize, making it readily available for scientific research. However, MPDC has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for MPDC research, including its potential as an anticancer agent. Further studies are needed to elucidate the mechanism of action of MPDC in cancer cells and to determine its efficacy in vivo. Additionally, MPDC's potential as an anti-inflammatory and antimicrobial agent should be further explored. Future studies should also focus on optimizing the synthesis of MPDC to improve its purity and yield.
Conclusion
MPDC is a pyrazole-based compound that has shown promising results in scientific research applications. Its potential as an anticancer, anti-inflammatory, and antimicrobial agent makes it a promising compound for further research. The synthesis of MPDC has been optimized to achieve high yields and purity, making it suitable for scientific research applications. Future studies should focus on elucidating the mechanism of action of MPDC and optimizing its synthesis.
合成方法
The synthesis of MPDC can be achieved using different methods, including the reaction of 4-methoxybenzaldehyde, phenylhydrazine, and acetophenone in the presence of a catalyst. Another method involves the reaction of 4-methoxyphenylhydrazine and chalcone, followed by the reaction of the resulting compound with chloroacetyl chloride. The synthesis of MPDC has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
科学研究应用
MPDC has shown promising results in scientific research applications, including its potential as an anticancer agent. Studies have shown that MPDC can induce apoptosis in cancer cells by activating the caspase pathway. MPDC has also shown potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of inflammatory cytokines. Additionally, MPDC has shown potential as an antimicrobial agent, with studies showing its activity against various bacterial strains.
属性
产品名称 |
N-(4-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide |
|---|---|
分子式 |
C23H19N3O2 |
分子量 |
369.4 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-1,5-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C23H19N3O2/c1-28-20-14-12-18(13-15-20)25-23(27)21-16-24-26(19-10-6-3-7-11-19)22(21)17-8-4-2-5-9-17/h2-16H,1H3,(H,25,27) |
InChI 键 |
QVJPARKVJOTKPJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Benzyl-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287281.png)
![3-Benzyl-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287283.png)
![3-Benzyl-6-(biphenyl-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287284.png)
![3-Benzyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287287.png)
![3-benzyl-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287288.png)
![3-Benzyl-6-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287289.png)
![3-Benzyl-6-(3-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287293.png)
![3-Benzyl-6-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287294.png)
![3-Benzyl-6-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287295.png)
![3-Benzyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287297.png)
![3-Benzyl-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287298.png)
![3-Benzyl-6-p-tolyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287303.png)
![3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287304.png)
![3-(Phenylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287306.png)